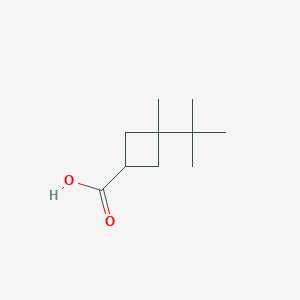
3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is characterized by a cyclobutane ring substituted with tert-butyl and methyl groups at the 3-position and a carboxylic acid group at the 1-position . This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl and methyl-substituted cyclobutane derivatives with carboxylating agents . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted cyclobutane derivatives .
Scientific Research Applications
3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl and methyl groups can influence the compound’s hydrophobicity and steric properties . These interactions can affect the compound’s reactivity and its ability to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid include other cyclobutane derivatives with different substituents, such as:
- 3-Tert-butylcyclobutane-1-carboxylic acid
- 3-Methylcyclobutane-1-carboxylic acid
- 3-Tert-butyl-3-ethylcyclobutane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-tert-butyl-3-methylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2,3)10(4)5-7(6-10)8(11)12/h7H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSRZYYQNWQSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine](/img/structure/B2718244.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)
![4-ETHOXY-N-{2-[3-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE](/img/structure/B2718246.png)
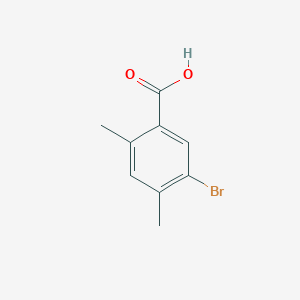
![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2718255.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B2718257.png)
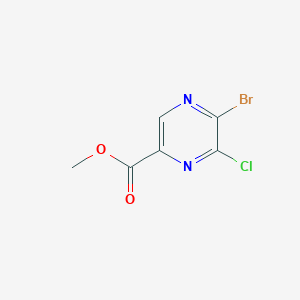
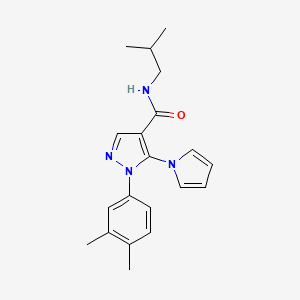

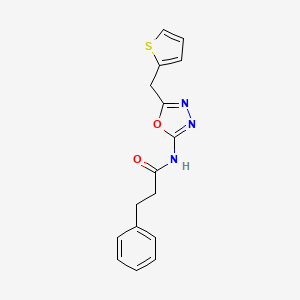
![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)
